molecular formula C15H18ClN3O2 B2694316 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea CAS No. 1795303-96-6

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

Cat. No.: B2694316
CAS No.: 1795303-96-6
M. Wt: 307.78
InChI Key: IGURFBJRLYGKFR-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a hydroxypropyl group, and a pyrrole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chloroaniline, is reacted with phosgene to form 2-chlorophenyl isocyanate.

    Addition of the Hydroxypropyl Group: The 2-chlorophenyl isocyanate is then reacted with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(3-hydroxypropyl)urea: Lacks the pyrrole moiety.

    1-(2-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)urea: Lacks the hydroxypropyl group.

    1-(2-chlorophenyl)-3-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)urea: Lacks the methyl group on the pyrrole ring.

Uniqueness

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is unique due to the presence of all three functional groups: the chlorophenyl group, the hydroxypropyl group, and the methyl-substituted pyrrole moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGURFBJRLYGKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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